REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:13][C:14](=[O:17])[CH2:15]Cl)([CH2:11][OH:12])[CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.CC(O)(C)C.CC(C)([O-])C.[K+].Cl>CC(OC)(C)C.O>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH2:11][OH:12])[NH:13][C:14](=[O:17])[CH2:15][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|
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Name
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N-[1-(3-bromo-phenyl)-2-hydroxy-1-hydroxymethyl-ethyl]-2-chloro-acetamide
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Quantity
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3.24 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C(CO)(CO)NC(CCl)=O
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Name
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|
Quantity
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35 mL
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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|
Quantity
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1.127 g
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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FILTRATION
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Details
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the precipitate was filtered off
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Type
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CUSTOM
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Details
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The organic phase of the filtrate was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate
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Type
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CUSTOM
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Details
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chromatographed on silica gel (EtOAc/MeOH 1-2%)
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Name
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|
Type
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product
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Smiles
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BrC=1C=C(C=CC1)C1(COCC(N1)=O)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |